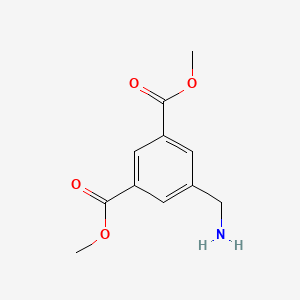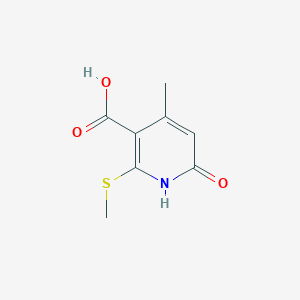
Cyclopentane;lanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;lanthanum is a compound that combines the cyclic hydrocarbon cyclopentane with the rare earth metal lanthanum Cyclopentane is a colorless, flammable liquid hydrocarbon with a sweet smell, characterized by a five-carbon ring structure Lanthanum is a soft, ductile, silvery-white metal that belongs to the lanthanide series of the periodic table
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane can be synthesized through several methods, including the catalytic hydrogenation of benzene and the distillation of petroleum . Lanthanum, on the other hand, is typically obtained through the reduction of lanthanum oxide with calcium or aluminum at high temperatures .
Industrial Production Methods
Industrial production of cyclopentane involves the distillation of petroleum, where it is separated as one of the many fractions obtained. Lanthanum is produced on an industrial scale by reducing lanthanum oxide with calcium or aluminum in a high-temperature furnace .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane undergoes various chemical reactions, including oxidation, halogenation, and hydrogenation . Lanthanum reacts with oxygen to form lanthanum oxide and can also react with other elements to form various compounds .
Common Reagents and Conditions
Oxidation: Cyclopentane can be oxidized using reagents such as potassium permanganate or chromic acid.
Halogenation: Halogenation of cyclopentane can be achieved using halogens like chlorine or bromine under UV light.
Hydrogenation: Cyclopentane can be hydrogenated using hydrogen gas in the presence of a catalyst like palladium or platinum.
Major Products Formed
Oxidation: Cyclopentane oxidation can produce cyclopentanone or cyclopentanol.
Halogenation: Halogenation results in cyclopentyl halides.
Hydrogenation: Hydrogenation of cyclopentane typically yields cyclopentane itself.
Scientific Research Applications
Chemistry: Cyclopentane is used as a solvent and a standard in the calibration of laboratory equipment. .
Biology: Lanthanum is used in biological research to study ion channels and as a tracer in microscopy.
Medicine: Lanthanum carbonate is used as a phosphate binder in patients with chronic kidney disease.
Mechanism of Action
The mechanism of action of cyclopentane;lanthanum involves the interaction of cyclopentane’s hydrocarbon ring with lanthanum’s metallic properties. Lanthanum can form complexes with various organic molecules, enhancing their stability and reactivity. In biological systems, lanthanum ions can block ion channels, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A six-carbon ring hydrocarbon with similar properties to cyclopentane but with a different ring strain and reactivity.
Lanthanum Oxide: A compound of lanthanum with oxygen, used in various industrial applications.
Uniqueness
Cyclopentane;lanthanum is unique due to the combination of a cyclic hydrocarbon with a rare earth metal, resulting in a compound with distinct chemical and physical properties. This combination allows for unique applications in catalysis, materials science, and biological research .
Properties
Molecular Formula |
C15H30La |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
cyclopentane;lanthanum |
InChI |
InChI=1S/3C5H10.La/c3*1-2-4-5-3-1;/h3*1-5H2; |
InChI Key |
SBXQIYRQLYYDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCCC1.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
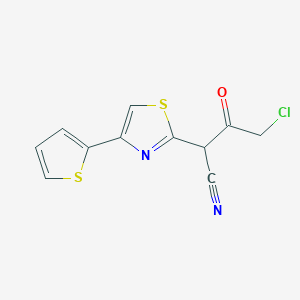


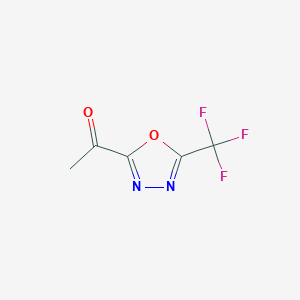
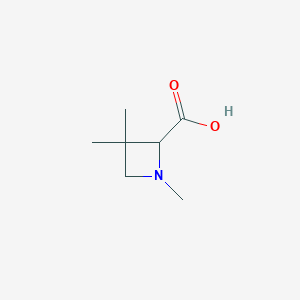


![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
